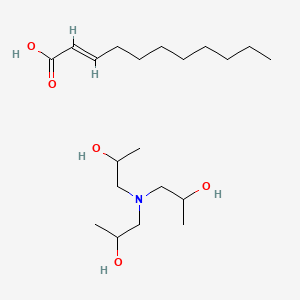

Einecs 299-421-2

説明

特性

CAS番号 |

93882-24-7 |

|---|---|

分子式 |

C20H41NO5 |

分子量 |

375.5 g/mol |

IUPAC名 |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;(E)-undec-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-7(11)4-10(5-8(2)12)6-9(3)13/h9-10H,2-8H2,1H3,(H,12,13);7-9,11-13H,4-6H2,1-3H3/b10-9+; |

InChIキー |

PYQCTDQXYOPUAC-RRABGKBLSA-N |

異性体SMILES |

CCCCCCCC/C=C/C(=O)O.CC(CN(CC(C)O)CC(C)O)O |

正規SMILES |

CCCCCCCCC=CC(=O)O.CC(CN(CC(C)O)CC(C)O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for Einecs 299 421 2

Novel Synthetic Routes and Reaction Mechanisms for Acid-Base Salt Formation

The synthesis of the undecenoate salt of 1,1',1''-nitrilotripropan-2-ol is fundamentally an acid-base neutralization reaction. ncert.nic.in This process involves the transfer of a proton from the carboxylic acid group of undecenoic acid to the tertiary amine nitrogen of 1,1',1''-nitrilotripropan-2-ol (triisopropanolamine, TIPA). google.comnih.gov

The general reaction can be represented as: CH₂=CH(CH₂)₈COOH + N(CH₂CH(OH)CH₃)₃ → [CH₂=CH(CH₂)₈COO]⁻[HN(CH₂CH(OH)CH₃)₃]⁺

The reaction is typically carried out by mixing the two reactants, often in a solvent to facilitate a homogeneous mixture and control the reaction temperature. google.com The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the reaction rate and the purity of the resulting salt. The process is generally exothermic, as is common for the dissolution and reaction of acids and bases. ncert.nic.in For instance, a similar synthesis of an organic complex with undecylenic acid involved using rectified spirit as a solvent and maintaining a controlled temperature of around 40°C to achieve a clear solution before precipitation of the product. google.com

| Parameter | Influence on Synthesis | Typical Conditions & Research Findings |

|---|---|---|

| Stoichiometry | Affects the completeness of the reaction and final product purity. An equimolar ratio of acid to base is typically used for complete neutralization. | Reacting stoichiometric amounts of the acid and base is crucial for complete salt formation. vulcanchem.com |

| Solvent | Aids in dissolving reactants, facilitates heat transfer, and can influence reaction kinetics. | Alcohols like ethanol (B145695) are often used as solvents in the synthesis of similar organic acid-amine complexes. google.com |

| Temperature | Controls the reaction rate and can affect product stability and solubility. | Mild heating (e.g., to 40°C) can be used to ensure the dissolution of reactants and drive the reaction to completion. google.com Excessive heat should be avoided to prevent potential side reactions or degradation. |

| Reaction Time | Sufficient time is required for the reaction to go to completion and for the product to precipitate if it is a solid. | Reaction times can range from a few hours, with constant stirring to ensure thorough mixing and complete precipitation. google.com |

Functionalization and Modification of the Undecenoic Acid Moiety

The undecenoic acid component of the salt offers significant opportunities for chemical modification, primarily at its terminal carbon-carbon double bond. wikipedia.org The carboxylic acid group is engaged in the ionic bond with the TIPA counterion, but the alkene functionality remains available for a wide range of transformations, allowing for the synthesis of novel derivatives with tailored properties.

Key modification strategies include:

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids like m-chloroperbenzoic acid. pharmacyjournal.in These epoxidized derivatives can serve as reactive intermediates for further functionalization. researchgate.net

Metathesis: Alkene metathesis reactions, often employing catalysts like Hoveyda-Grubbs catalysts, can be used to create new C-C bonds, leading to the formation of polymers or other complex structures. researchgate.net

Polymerization: Undecenoic acid and its esters can be copolymerized with other monomers, such as maleic anhydride, via free-radical polymerization to produce comb-like copolymers. rsc.org It can also be incorporated into polyethylene (B3416737) to introduce polar groups and enhance degradability. ucm.es

Ene Reactions: The addition of formaldehyde (B43269) in the presence of a Lewis acid like dimethylaluminium chloride can yield homoallylic alcohols, introducing a hydroxymethyl group adjacent to the double bond. aocs.org

Surface Grafting: As a bifunctional molecule, undecenoic acid is used to functionalize surfaces, such as silicon or diamond, for applications in biosensors. wikipedia.orgacs.org The terminal double bond reacts with the surface, leaving the carboxylic acid group available for conjugating biomolecules. wikipedia.orgacs.org

| Reaction Type | Reagents/Catalysts | Resulting Functional Group/Structure | Potential Application |

|---|---|---|---|

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Intermediate for polyurethanes, resins. pharmacyjournal.inresearchgate.net |

| Metathesis | Hoveyda-Grubbs catalyst | Polymer backbone | Synthesis of bio-based hybrid polymers. researchgate.net |

| Friedel-Crafts Acylation | Ethylaluminium dichloride (EtAlCl₂) | β,γ-unsaturated ketone | Creation of versatile chemical intermediates. aocs.org |

| Copolymerization | Free radical initiators, other monomers (e.g., maleic anhydride) | Comb-like copolymers | Development of novel bio-based polymers. rsc.org |

| Surface Grafting | Silicon or diamond surfaces, UV light | Surface-bound monolayer | Fabrication of biosensors and functional materials. wikipedia.orgacs.org |

Derivatization of the 1,1',1''-Nitrilotripropan-2-ol Counterion for Targeted Properties

Potential derivatization pathways include:

Esterification/Etherification: The three hydroxyl groups can be reacted with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers. This would alter the compound's polarity, solubility, and reactivity.

Complexation with Metals: TIPA is known to be an effective chelating agent for metal ions, a property that can be exploited in various applications, including material science. a2bchem.comresearchgate.net In cement, for example, it can form complexes with iron and improve the mechanical properties of the final product. researchgate.net

Use as a Building Block: TIPA serves as a building block in the synthesis of other complex molecules, such as triazine-based corrosion inhibitors. dow.com

Formulation Modification: The physical properties of TIPA can be modified for easier handling. For example, a low-freeze-grade version is produced by blending it with 15% water, which lowers its freezing point. dow.com This principle could be applied to its salts as well.

| Modification Type | Targeted Functional Group | Potential Reagents | Impact on Properties |

|---|---|---|---|

| Esterification | Hydroxyl (-OH) groups | Acid anhydrides, Acyl chlorides | Increases lipophilicity, modifies solubility, introduces new functionalities. |

| Metal Complexation | Amine and Hydroxyl groups | Metal salts (e.g., iron, calcium) | Forms stable metal complexes, enhances performance in material applications like cement. researchgate.netmdpi.com |

| Triazine Synthesis | Amine group | Cyanuric chloride derivatives | Creates triazine structures used as corrosion inhibitors. dow.com |

| Polyurethane Chain Extender | Hydroxyl (-OH) groups | Diisocyanates | Acts as a cross-linking agent in polyurethane synthesis. chembk.com |

Green Chemistry Approaches in the Synthesis of Einecs 299-421-2 Analogues

The synthesis of amine salts like this compound can be evaluated and improved through the lens of green chemistry. archives.govacs.org The goal is to develop more sustainable processes by using renewable resources, increasing energy efficiency, and minimizing waste. rsc.org

Key green chemistry considerations include:

Use of Renewable Feedstocks: A major advantage is that undecenoic acid is derived from castor oil, a renewable and biodegradable resource. wikipedia.orgtechscience.cn It is produced via the pyrolysis of ricinoleic acid. wikipedia.org Similarly, there is growing research into producing amines from renewable biomass like lignocellulose, which could provide a sustainable source for the base component in the future. europa.eu

Catalysis over Stoichiometric Reagents: The use of efficient catalysts is a core principle of green chemistry. acs.org For instance, the cracking of methyl ricinoleate (B1264116) to produce the precursor for undecenoic acid can be performed with acid molecular sieve catalysts, which lowers the required temperature and reduces side reactions. google.com

Energy Efficiency: Alternative energy sources can reduce the environmental footprint of chemical synthesis. Ultrasound-assisted synthesis has been shown to be effective for the esterification of undecenoic acid, suggesting its potential for accelerating the formation of its salts while operating at lower temperatures. techscience.cn

Waste Prevention: The E-Factor, which measures the mass of waste per mass of product, is a key metric for assessing the environmental impact of a process. rsc.org Acid-base salt formation is inherently an addition reaction with high atom economy. However, sustainable separation techniques, such as those using switchable hydrophilicity solvents triggered by CO₂, are being developed to purify amine products with minimal waste, which could be relevant for analogous systems. acs.org

| Green Chemistry Principle | Application in Synthesis | Research Findings and Opportunities |

|---|---|---|

| Renewable Feedstocks | Using bio-based starting materials. | Undecenoic acid is derived from castor oil. wikipedia.orgresearchgate.net Amines can potentially be sourced from lignocellulose waste. europa.eu |

| Catalysis | Employing catalysts to improve efficiency and reduce waste. | Catalytic cracking improves the yield of undecenoic acid precursors. google.com Enzymatic catalysis is used for creating polymers from undecenoic acid derivatives. tesisenred.net |

| Design for Energy Efficiency | Using methods that require less energy. | Ultrasound-assisted synthesis can be performed at room temperature, reducing energy consumption. techscience.cn |

| Atom Economy | Maximizing the incorporation of all materials into the final product. | Acid-base salt formation is an addition reaction with theoretically 100% atom economy. |

| Safer Solvents & Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Research into sustainable methods like one-pot reductive amination in benign solvents like CPME is ongoing. researchgate.net |

Mechanistic Investigations of Einecs 299 421 2 in Biological and Model Systems

Molecular Interaction Dynamics with Biomolecules in Vitro

No published studies were identified that investigated the molecular interaction dynamics of Einecs 299-421-2 with biomolecules in vitro.

Protein-Ligand Binding Studies (e.g., Enzyme Interactions, Receptor Binding)

There is no available research detailing the protein-ligand binding properties of this compound, including any potential interactions with enzymes or binding to specific receptors.

Nucleic Acid Interactions and Conformational Changes

Scientific literature lacks any data concerning the interaction of this compound with nucleic acids or any resulting conformational changes to DNA or RNA.

Membrane Interaction Studies and Permeability Mechanisms

No studies were found that examine the mechanisms of interaction between this compound and biological or model membranes, nor is there data on its permeability characteristics.

Cellular Uptake and Intracellular Distribution Mechanisms in Non-Mammalian Cell Lines

Information regarding the cellular uptake and intracellular distribution of this compound in any non-mammalian cell lines is not available in the current body of scientific research.

Biotransformation Pathways in Environmental and Microbial Systems

There are no documented studies on the biotransformation or degradation of this compound within environmental or microbial systems.

Enzymatic Degradation Mechanisms in Prokaryotic Models

Specific enzymatic pathways responsible for the degradation of this compound in prokaryotic organisms have not been reported in the scientific literature.

Metabolite Identification and Elucidation of Metabolic Cascades in Non-Mammalian Eukaryotes

The metabolism of Fludioxonil in non-mammalian eukaryotic systems, such as plants and fungi, has been a subject of investigation to understand its persistence and biological activity. Research indicates that the parent compound itself is often the most significant component found after application.

In various plant species, including potatoes, grapes, and tomatoes, studies have shown that the major residue component found on and within the plant tissue is unchanged Fludioxonil. apvma.gov.au A significant portion of the applied compound remains on the surface of crops, with 48% found in potato peels and 57% in grape washes in one study. apvma.gov.au The metabolic transformation that does occur primarily involves the oxidation of the pyrrole (B145914) ring of the molecule. apvma.gov.au This leads to the formation of several oxidized metabolites, although they are typically present in much lower quantities than the parent compound.

In fungi, the focus of research has been more on the mechanism of action rather than a detailed breakdown of metabolic products. The fungicidal efficacy of Fludioxonil is linked to its interaction with specific fungal pathways, which can be initiated without significant metabolism of the compound. However, the metabolic processes within the fungal cell, such as those related to amino acid and lipid metabolism, are affected by the presence of Fludioxonil. researchgate.net

The table below summarizes the known metabolic fate of Fludioxonil in relevant non-mammalian eukaryotes based on available research.

Table 1: Metabolic Profile of Fludioxonil in Non-Mammalian Eukaryotes

| Organism Type | Primary Residue | Metabolic Pathway | Key Metabolites Identified |

|---|---|---|---|

| Plants (e.g., Potato, Grape) | Parent Fludioxonil apvma.gov.au | Successive oxidation of the pyrrole ring. apvma.gov.au | Oxidized pyrrole derivatives (generally minor components). |

Chemico-Biological Interaction Profiling in Defined Biological Systems (excluding adverse outcomes)

The chemico-biological interactions of Fludioxonil have been extensively studied, particularly its unique mode of action in fungi. The compound's efficacy stems from its ability to disrupt a specific signal transduction pathway critical for stress regulation in fungi, a pathway that is absent in humans. asm.orgwisc.edu

The primary target of Fludioxonil is the High Osmolarity Glycerol (HOG) signaling pathway, a type of Mitogen-Activated Protein Kinase (MAPK) cascade. mdpi.commdpi.com Fludioxonil's fungicidal activity is dependent on the presence of a fungal-specific Group III Hybrid Histidine Kinase (HHK). mdpi.comnih.gov Loss-of-function mutants for this kinase exhibit resistance to the compound. mdpi.com

The interaction mechanism is multifaceted and distinct from a simple enzyme inhibition model. Research suggests that Fludioxonil does not directly bind to the HHK protein. wisc.edu Instead, it is proposed to induce a form of cellular stress, specifically aldehydic stress through the accumulation of the reactive molecule methylglyoxal. wisc.edu This metabolic shock is thought to be the trigger that activates the HHK-dependent signaling cascade. wisc.edu

A key finding is that upon being triggered in the presence of Fludioxonil, the HHK protein alters its function from a kinase to a phosphatase. researchgate.netasm.orgnih.gov This leads to the dephosphorylation of a downstream histidine-containing phosphotransfer protein, Ypd1. asm.orgnih.gov The dephosphorylation of Ypd1 results in the constitutive, or constant, activation of the HOG pathway. researchgate.netasm.org This aberrant activation disrupts the fungus's ability to regulate its internal osmotic pressure, interfering with processes like glucose transport phosphorylation and ultimately inhibiting mycelial growth. apvma.gov.au

The table below details the key molecular interactions of Fludioxonil in defined biological systems.

Table 2: Chemico-Biological Interaction Profile of Fludioxonil

| Interacting System/Molecule | Molecular Target | Observed Biological Interaction (Mechanism) |

|---|---|---|

| Fungal Cells | Triosephosphate isomerase (proposed) | Inhibition of this sugar-metabolizing enzyme leads to the accumulation of methylglyoxal, inducing aldehydic stress. wisc.edu |

| Fungal HOG Pathway | Group III Hybrid Histidine Kinase (HHK) | Indirectly triggers the HHK to function as a phosphatase instead of a kinase. researchgate.netasm.orgwisc.edu The histidine H736 residue in the kinase has been identified as crucial for Fludioxonil action but not for osmosensing. mdpi.comnih.gov |

| Fungal HOG Pathway | Ypd1 (Histidine phosphotransfer protein) | Dephosphorylated by the now-phosphatase-acting HHK. asm.orgnih.gov |

Environmental Behavior, Fate, and Ecotoxicological Implications of Einecs 299 421 2 in Ecosystems

Environmental Release and Distribution Pathways

The release of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] into the environment can occur during its manufacture, formulation, and use in industrial and consumer products. europa.eu Industrial applications include its use in polymers, lubricants, greases, and metalworking fluids. europa.eu Environmental release at industrial sites can happen during the production of articles and through processing aids. europa.eu

Consumer uses of this substance are found in products such as lubricants and greases. europa.eu Potential pathways for its release to the environment include indoor and outdoor use as a processing aid, as well as its presence in closed systems with minimal release, like cooling liquids and hydraulic fluids. europa.eu Improper disposal of products containing this chemical can also contribute to its environmental release. chemicalbook.com

Once released, its distribution in the environment is governed by its physical and chemical properties. Due to its low water solubility and high octanol-water partition coefficient, it is expected to adsorb to soil and sediment.

Degradation Kinetics and Persistence in Varied Environmental Matrices

The persistence of a chemical in the environment is a critical factor in assessing its potential long-term impact. The degradation of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is influenced by both abiotic and biotic processes.

Abiotic degradation involves non-biological processes. For Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], hydrolysis is not expected to be a significant degradation pathway. Information on phototransformation in air, water, and soil is limited but is a potential degradation route for many organic compounds. europa.eu The primary mechanism of its intended action as an antioxidant involves the scavenging of free radicals, a process related to oxidation. smolecule.com This intrinsic reactivity suggests it can undergo oxidative degradation in the environment.

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. Screening tests for the biodegradation of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] in water have been conducted to assess its susceptibility to microbial degradation. europa.eu The results of these tests indicate its potential persistence in aquatic environments. Simulation tests for biodegradation in water and sediment, as well as in soil, provide further insights into its long-term fate in these environmental compartments. europa.eu

Transport and Bioaccumulation Potential in Ecological Food Webs

The transport of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] in the environment is linked to its physical and chemical properties. Its low water solubility suggests that transport in the dissolved phase in water will be limited. Instead, it is more likely to be transported while adsorbed to particulate matter in water and air.

Bioaccumulation refers to the accumulation of substances in an organism. The bioaccumulation potential of this compound in aquatic and terrestrial organisms has been assessed. europa.eu Due to its high molecular weight and high lipophilicity (indicated by a high logP value), it has the potential to accumulate in the fatty tissues of organisms. However, studies on its bioaccumulation in aquatic and sediment organisms suggest that while it may be taken up, significant biomagnification through the food web is not always observed for compounds with very high lipophilicity. europa.eu

| Endpoint | Organism | Result | Reference |

|---|---|---|---|

| Bioaccumulation: aquatic / sediment | Data available | Assessed | europa.eu |

| Bioaccumulation: terrestrial | Data available | Assessed | europa.eu |

Ecotoxicological Assessment Methodologies and Ecological Risk Characterization

The ecotoxicological assessment of industrial chemicals like Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is conducted to determine their potential harm to the environment. This involves a series of standardized tests and risk characterization frameworks.

Aquatic ecotoxicity testing is a cornerstone of environmental risk assessment. Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often employed. These tests typically assess the effects of a chemical on representatives of different trophic levels, including algae (producers), invertebrates like Daphnia (primary consumers), and fish (secondary consumers).

For Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], ecotoxicological information is available from such tests. europa.eu The data generated from these studies are used to determine endpoints such as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC), which are crucial for deriving Predicted No-Effect Concentrations (PNECs) for the aquatic environment.

| Test Type | Organism | Endpoint | Reference |

|---|---|---|---|

| Short-term toxicity to fish | Data available | LC50 | europa.eu |

| Long-term toxicity to fish | Data available | NOEC | europa.eu |

| Short-term toxicity to aquatic invertebrates | Data available | EC50 | europa.eu |

| Long-term toxicity to aquatic invertebrates | Data available | NOEC | europa.eu |

| Toxicity to aquatic algae and cyanobacteria | Data available | EC50 | europa.eu |

Terrestrial Ecotoxicity Evaluation in Model Ecosystems

Model ecosystems, such as laboratory-based soil microcosms, are instrumental in evaluating the potential adverse effects of chemical substances on terrestrial environments under controlled conditions. These studies allow for the assessment of a substance's impact on key soil organisms and processes.

Research on Flumioxazin in model terrestrial systems has revealed important insights into its ecotoxicity. Studies have shown that Flumioxazin is generally of low toxicity to terrestrial invertebrates like earthworms. apvma.gov.au For instance, one study determined the lethal concentration (LC50) for the earthworm Eisenia fetida on filter paper to be 153.10 µg a.i. cm⁻² at 48 hours, while in artificial soil, the LC10 (the concentration causing 10% mortality) was 0.65 mg a.i. kg⁻¹ on day 14. researchgate.net Another study ranked the toxicity of several herbicides on filter paper and in artificial soil, consistently finding Flumioxazin to be less toxic to earthworms than metribuzin (B1676530) and halosulfuron. researchgate.net

The impact of Flumioxazin on soil microbial communities, which are crucial for nutrient cycling and soil health, has also been investigated. Microbial degradation is a primary factor in the breakdown of Flumioxazin in soil. acs.orgresearchgate.net In studies using heat-treated soils to reduce microbial populations, 99% of the initial Flumioxazin was recovered after 16 days, indicating that microbial activity is the main driver of its degradation. acs.orgresearchgate.net Mineralization studies, which measure the conversion of the chemical to carbon dioxide (¹⁴CO₂), showed that after 64 days, only 2.0% to 2.2% of the applied Flumioxazin was mineralized, suggesting a slow rate of complete breakdown by microorganisms. acs.orgnih.gov

The persistence of Flumioxazin in soil, a key factor in its potential for long-term ecological effects, has been determined in various laboratory studies. The half-life (t₁/₂) of Flumioxazin in different soil types, such as Greenville sandy clay loam and Tifton loamy sand, ranged from 12.9 to 17.9 days, with temperature having a minimal effect on its persistence. acs.orgnih.gov The slightly longer half-life in the Greenville soil was attributed to its higher clay content, which can lead to greater adsorption and reduced availability for microbial degradation. acs.orgnih.gov Field studies have reported similar half-lives, ranging from 11.9 to 17.5 days under aerobic conditions. apvma.gov.au

Table 1: Terrestrial Ecotoxicity of Flumioxazin in Model Organisms

| Test Organism | Endpoint | Value | Soil Type/Medium | Duration |

|---|---|---|---|---|

| Earthworm (Eisenia fetida) | LC50 | 153.10 µg a.i. cm⁻² | Filter Paper | 48 hours |

| Earthworm (Eisenia fetida) | LC10 | 0.65 mg a.i. kg⁻¹ | Artificial Soil | 14 days |

| Soil Microorganisms | Mineralization | 2.0% | Greenville Sandy Clay Loam | 64 days |

| Soil Microorganisms | Mineralization | 2.2% | Tifton Loamy Sand | 64 days |

Data Integration and Modeling for Environmental Impact Prediction

To comprehensively assess the environmental risk of Flumioxazin, data from various studies are integrated into predictive models. These models help to estimate the potential for exposure and adverse effects in different environmental compartments.

The U.S. Environmental Protection Agency (EPA) utilizes a quotient method for risk characterization. epa.gov This method involves calculating risk quotients (RQs) by dividing estimated environmental concentrations (EECs) by ecotoxicity values for both acute and chronic exposure. epa.govmass.gov These RQs are then compared to Levels of Concern (LOCs) to determine if a pesticide's use could pose a potential risk to non-target organisms. epa.govmass.gov

For predicting environmental concentrations, various models are employed. The Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to estimate EECs in aquatic environments. regulations.gov For terrestrial ecosystems, the T-REX model is used to predict EECs on food items for birds and mammals, while the TerrPlant model is used for terrestrial and wetland plants. regulations.gov

The environmental fate properties of Flumioxazin are key inputs for these models. It is characterized by rapid degradation through hydrolysis, photolysis, and aerobic metabolism in both soil and water. mass.govregulations.gov While Flumioxazin itself has a medium potential for mobility in soil, its major degradation products, such as APF and THPA, are more persistent and mobile, posing a potential risk of leaching to groundwater. epa.govnoaa.gov The Groundwater Ubiquity Score (GUS), which combines persistence (half-life) and mobility (Koc), has been used to assess the leaching potential of Flumioxazin. researchgate.netuga.edu A calculated GUS of 1.79 indicates a low potential for leaching. researchgate.net

Ecosystem simulation models like AQUATOX are also valuable tools. mass.gov AQUATOX can predict the fate of pollutants and their direct and indirect effects on aquatic ecosystems, including various trophic levels from algae to fish. mass.gov This allows for a more holistic understanding of the potential cascading effects of a chemical within an ecosystem.

Small-scale primary screening methods are also employed to predict the effects of Flumioxazin on non-target plant species. researchgate.netdtic.mil These assays, which can measure responses like electrolyte leakage, provide rapid data on the relative sensitivity of different species, helping to design more detailed and targeted large-scale studies. researchgate.netdtic.mil

Table 2: Key Environmental Fate Parameters of Flumioxazin Used in Modeling

| Parameter | Value | Condition/Medium | Reference |

|---|---|---|---|

| Aerobic Soil Metabolism Half-life | 11.9 - 17.5 days | Laboratory | apvma.gov.au |

| Soil Photolysis Half-life | 1 day | Laboratory | epa.gov |

| Aqueous Photolysis Half-life | 1 day | pH 5 | epa.gov |

| Hydrolysis Half-life | 1 day | pH 7 | epa.gov |

| Soil Adsorption Coefficient (Koc) | 557 | Mean value | epa.gov |

| Groundwater Ubiquity Score (GUS) | 1.79 | Calculated | researchgate.net |

Table of Mentioned Compound Names

| EINECS Number | Common Name/Abbreviation |

| 299-421-2 | Flumioxazin |

| N/A | APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one) |

| N/A | THPA (3,4,5,6-tetrahydrophthalic acid) |

| N/A | Metribuzin |

| N/A | Halosulfuron |

Advanced Analytical Methodologies for the Detection and Characterization of Einecs 299 421 2

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques are fundamental for separating N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine from complex sample matrices prior to its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) has been used for the analysis of related polyamines. researchgate.net However, the high boiling point (386.1 °C) and polar nature of N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine, due to its three amine groups, make it non-volatile. biosynth.com This necessitates derivatization steps to increase its volatility and thermal stability, which can add complexity and potential for error in the analytical workflow. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has proven to be a more direct and effective method. nih.govresearchgate.net Researchers have developed and validated ion-pairing reversed-phase LC-MS/MS methods for the quantification of this compound in complex matrices like dairy products. nih.gov A typical approach involves sample extraction using a salting-out technique with acetonitrile (B52724) and sodium chloride, followed by direct analysis. nih.govresearchgate.net Chromatographic separation is often achieved using a C18 column. researchgate.net To enhance retention and peak shape of the polar amine, ion-pairing agents such as pentafluoropropionic acid (PFPA) may be added to the mobile phase, although care must be taken as these can sometimes suppress ionization in the mass spectrometer. researchgate.net

An ultra-high-pressure liquid chromatography (UHPLC) system provides faster and more efficient separations, often utilizing columns with smaller particle sizes (e.g., 1.9 µm).

Table 1: LC-MS/MS Method Parameters for N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine Analysis in Dairy Products

| Parameter | Description |

| Technique | Ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) |

| Sample Preparation | Salting-out extraction with acetonitrile and sodium chloride |

| Chromatographic Column | C18 stationary phase |

| Mobile Phase | Aqueous ammonium (B1175870) acetate/methanol mixture under gradient conditions |

| Validation Range | 5–150 µg kg⁻¹ |

| Limit of Quantification (LOQ) | Approximately 5–7 µg kg⁻¹ depending on the matrix |

| Precision (RSD) | <10% |

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation and characterization of N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the compound's molecular structure. Both ¹H and ¹³C NMR spectra have been used for its characterization. alfa-chemistry.com The ¹H NMR spectrum would show characteristic signals for the protons on the dodecyl chain, as well as the propyl chains and the amine groups. Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.govalfa-chemistry.com

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine would exhibit characteristic absorption bands for N-H stretching and bending vibrations of the amine groups, as well as C-H stretching and bending vibrations from the alkyl chains. nih.gov

UV-Visible (UV-Vis) Spectroscopy is generally not a suitable technique for the direct detection of this compound. N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine is an aliphatic triamine and lacks a significant chromophore, meaning it does not absorb light in the UV-Visible range. researchgate.net This necessitates the use of other detection methods or derivatization with a UV-active tag if UV-Vis detection is required.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the cornerstone for both the identification and precise quantification of N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine.

For quantification, a triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.gov Positive electrospray ionization (ESI+) is the preferred ionization technique, as the amine groups are readily protonated to form a protonated molecular ion ([M+H]⁺). alfa-chemistry.com This precursor ion is then selected and fragmented, and specific product ions are monitored. Typically, two MRM transitions are monitored: one for quantification and a second for confirmation, ensuring reliable identification. nih.gov

High-Resolution Mass Spectrometry (HRMS), when coupled with LC, has also been employed. alfa-chemistry.com This technique provides highly accurate mass measurements, which aids in confirming the elemental composition of the parent molecule and its fragments, further solidifying its structural identification. alfa-chemistry.com

Table 2: Mass Spectrometry Parameters for N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine

| Parameter | Description |

| Ionization Technique | Heated Electrospray Ionization (HESI) in positive mode (ESI+) |

| Precursor Ion | Protonated molecular ion ([M+H]⁺) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Two transitions monitored for quantification and confirmation |

| Instrumentation | Triple quadrupole mass spectrometer |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine in complex samples like food, environmental matrices, or commercial biocide formulations. ijarnd.comiipseries.org

The combination of Liquid Chromatography and Mass Spectrometry (LC-MS) is a powerful hyphenated technique. iipseries.org LC provides the necessary separation of the target analyte from other matrix components, while MS offers sensitive and selective detection. alfa-chemistry.comanalytice.com This is particularly crucial when analyzing trace levels of the compound. For instance, the analysis of residues in dairy products, where the matrix is complex and the analyte concentration can be very low, relies heavily on LC-MS/MS. nih.gov The chromatographic separation prevents matrix components from interfering with the ionization process (ion suppression), leading to more accurate quantification. researchgate.net

The coupling of these techniques allows for the simultaneous separation, identification, and quantification of the analyte in a single run, making it a highly efficient and reliable analytical tool. iipseries.org

Development of Novel Biosensors and Chemo-sensors for Environmental Monitoring

While chromatographic methods are highly accurate, there is a growing interest in developing faster, more portable, and cost-effective sensor technologies for on-site environmental monitoring.

A colorimetric composite device has been proposed for the determination of N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine. researchgate.netresearchgate.net This chemo-sensor is based on a film of 1,2-Naphthoquinone-4-sulfonate (NQS) embedded within a polydimethylsiloxane-tetraethylortosilicate-SiO₂ nanoparticles composite. researchgate.netresearchgate.net The presence of the diamine induces a color change that can be observed visually for semi-quantitative analysis or measured with diffuse reflectance for quantitative results. researchgate.netresearchgate.net This type of sensor offers a simple and rapid alternative to laboratory-based methods. The reported detection limit for this device was 0.018% (w/v), demonstrating its potential for screening applications. researchgate.netresearchgate.net

Research into biosensors for related biogenic amines often involves the immobilization of enzymes or other biological recognition elements onto a transducer. mdpi.com While specific biosensors for N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine are not widely reported, the principles used for detecting other amines could be adapted, offering a promising avenue for future development. mdpi.com

Theoretical and Computational Investigations of Einecs 299 421 2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of Fludioxonil. nih.gov These calculations can determine various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

Recent studies have utilized DFT to analyze the stability and reactivity of Fludioxonil and its analogues. nih.govresearchgate.net For instance, the optimized geometric structure and electronic properties can be calculated using specific functionals and basis sets, providing insights into the molecule's stability. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and the sites susceptible to electrophilic and nucleophilic attacks.

A 2024 study on a dual-fungicide cocrystal of Thiophanate-Methyl and Fludioxonil used quantum chemistry calculations to analyze the weak interactions between the molecules. researchgate.net The molecular orbital and lattice energy calculations indicated the chemical reactivity and stability of the cocrystal, which were consistent with experimental results. researchgate.net

Table 1: Calculated Electronic Properties of Fludioxonil

| Property | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-occupied orbital. | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the innermost electron-unoccupied orbital. | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential | The spatial distribution of charge on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

This table is generated based on the principles of quantum chemical calculations and does not represent specific numerical data from a single cited source.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For Fludioxonil, MD simulations can provide detailed information about its conformational flexibility and how it interacts with other molecules, such as water or biological targets. uni-mainz.defrontiersin.org

MD simulations have been used to investigate the binding of fungicides to their target proteins. nih.govnih.gov These simulations can analyze the stability of the protein-ligand complex and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. frontiersin.org For example, a 2025 study on the fungicide sensitivity of Diaporthe longicolla utilized MD simulations to compare the binding of different fungicides to the Sdh protein complex. nih.govnih.gov The simulations, conducted using software like AMBER, revealed differences in the root-mean-square deviation (RMSD) and binding free energies, which helped to explain the observed differences in fungicidal activity. nih.govnih.gov

The process typically involves setting up a simulation box with the molecule of interest (e.g., Fludioxonil and its target protein) solvated in water, followed by energy minimization, heating, and equilibration, and then a production run to collect data on the system's dynamics. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling for Chemical Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For Fludioxonil, SAR studies involve synthesizing and testing various chemical analogues to identify the key structural features required for its fungicidal action. rhhz.net

Research on pyrrole (B145914) and its analogues, including Fludioxonil, has highlighted the importance of specific structural modifications in determining insecticidal and fungicidal activity. rhhz.net For instance, the presence and position of halogen atoms on the pyrrole ring can significantly influence the compound's efficacy. rhhz.net

Studies on analogues of other compounds have also shed light on the principles of SAR that could be applicable to Fludioxonil. For example, research on FK506 analogues demonstrated how modifications to the molecule could affect its antifungal activity by altering its interaction with target proteins. asm.org Similarly, studies on cinnamic acid analogues have shown that specific substitutions on the aromatic ring can enhance their ability to overcome fungal tolerance to other antifungal agents. nih.gov These findings provide a framework for designing new Fludioxonil analogues with improved properties.

This table is a generalized representation based on the known structure of Fludioxonil and principles of medicinal chemistry.

Predictive Modeling of Environmental Fate Parameters

Predictive models are used to estimate the environmental fate of chemicals like Fludioxonil, including their persistence in soil and water, potential for leaching into groundwater, and bioaccumulation. These models utilize the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to predict its behavior in different environmental compartments. ajol.info

Fludioxonil has a low aqueous solubility and low volatility. herts.ac.uk Its log Kow of 4.12 indicates a high potential for partitioning into organic matter, suggesting it is likely to adsorb to soil and sediment. nih.gov Models based on these properties can predict that the soil/sediment compartment is a major sink for Fludioxonil in the environment. ajol.info

However, the persistence of Fludioxonil can vary depending on environmental conditions. herts.ac.uk While it may be persistent in some soils, it tends to be less persistent in water systems. herts.ac.uk Predictive models for pesticide fate often correct laboratory-derived degradation half-lives for actual soil temperature and moisture content to improve their accuracy in field scenarios. researchgate.net The US EPA has noted that the properties of Fludioxonil are associated with chemicals detected in groundwater, particularly in areas with permeable soils and shallow water tables. epa.govepa.gov Additionally, it has a high potential for runoff for several months after application. epa.gov

The quantum yield of direct photolysis for Fludioxonil has been determined to be 0.026, with estimated photolytic half-lives in shallow waters ranging from 160 days to over 1200 days depending on latitude and season. fao.org

Table 3: Key Physicochemical Properties of Fludioxonil for Environmental Fate Modeling

| Property | Value | Significance for Environmental Fate | Reference |

|---|---|---|---|

| Water Solubility | 1.8 mg/L at 25 °C | Low solubility limits its mobility in water but increases its potential for partitioning to soil and sediment. | nih.gov |

| Vapor Pressure | 2.93 x 10⁻⁹ mm Hg at 25 °C | Low volatility suggests it is unlikely to be transported long distances in the atmosphere. | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 4.12 at 25 °C | High lipophilicity indicates a strong tendency to adsorb to organic matter in soil and sediment, and a potential for bioaccumulation. | nih.gov |

| Henry's Law Constant | 5.3 x 10⁻¹⁰ atm-cu m/mol at 25 °C | Low value indicates it is not likely to volatilize from water. | nih.gov |

Emerging Research Applications of Einecs 299 421 2 in Nanoscience and Advanced Materials

Utilization in Nanoparticle Synthesis and Surface Modification

The unique structure of Einecs 299-421-2, which combines a hydrophobic fatty acid chain and a hydrophilic trialkanolamine headgroup, suggests its potential as a versatile molecule in the field of nanoscience. This includes its use in the creation and functionalization of nanoparticles.

The stability of nanoparticle dispersions is a critical factor in their application. This compound, functioning as a surfactant, can play a significant role in preventing the agglomeration of nanoparticles in liquid media. The undecenoic acid portion of the molecule can adsorb onto the nanoparticle surface, while the triisopropanolamine (B86542) head, with its hydroxyl groups, can provide steric hindrance and improve solubility, particularly in polar solvents. This dual functionality is crucial for maintaining the desired particle size and distribution, which are key to the performance of nanoscale systems.

Table 1: Potential Effects of this compound on Nanomaterial Properties

| Property | Potential Impact of this compound |

| Dispersion Stability | Enhanced due to surfactant properties, preventing aggregation. |

| Surface Hydrophobicity | Can be tailored based on the orientation of the molecule at the surface. |

| Biocompatibility | The fatty acid component may improve compatibility with biological systems. |

| Catalytic Activity | The amine and hydroxyl groups could influence surface catalytic reactions. |

| Metal Ion Binding | The triisopropanolamine part can act as a chelating agent for metal ions. |

Applications in Functional Coatings and Polymer Science

The constituents of this compound have established roles in the fields of coatings and polymers, suggesting potential applications for the compound itself. Undecenoic acid is a known precursor in the synthesis of polymers. Triisopropanolamine is utilized in water-based coatings and as a cross-linking agent. atamanchemicals.com

The compound this compound could therefore be investigated as a multifunctional additive in coatings. Its surfactant nature could aid in pigment dispersion and emulsion stability. The undecenoic acid part, with its terminal double bond, offers a reactive site for polymerization or grafting onto other polymer backbones, potentially improving adhesion or imparting water-repellent properties to the coating. The triisopropanolamine component can act as a corrosion inhibitor, a valuable property for protective coatings on metal surfaces. atamanchemicals.com

In polymer science, the incorporation of this compound into polymer matrices could introduce new functionalities. For example, it could be used as a plasticizer or a processing aid. The presence of both a fatty acid and an alkanolamine within the same molecule could lead to unique intermolecular interactions within a polymer blend, affecting its mechanical and thermal properties.

Research into Potential Uses in Agricultural Science

Emerging research in agricultural science is exploring the use of nanotechnology to enhance crop growth and protection. While direct research on this compound in this field is not widely documented, the properties of its components suggest potential avenues of investigation.

The use of nanoparticles for the controlled release of agrochemicals is an area of active research. The ability of undecenoic acid to coat nanoparticles could be leveraged to encapsulate and deliver active ingredients like pesticides or fertilizers. mdpi.com Furthermore, some fatty acids and their derivatives are known to have antifungal properties, which could be beneficial for crop protection. ontosight.ai

The triisopropanolamine component, being a complexing agent, could potentially be used to improve the uptake of micronutrients by plants. By chelating metal ions, it could increase their solubility and availability in the soil. The compound as a whole could be explored as a component in adjuvant formulations to improve the efficacy and spread of foliar sprays. One study has shown that green-synthesized silver nanoparticles can be used to promote the growth of certain plants in vitro. frontiersin.org

Investigative Applications in Food Science Technologies

In the realm of food science, there is a continuous search for new materials and technologies to improve food quality, safety, and shelf life. Although direct applications of this compound in food are not established, its constituent parts have properties that are relevant to this field.

Undecenoic acid is a fatty acid, and fatty acids are fundamental components of food. Its antimicrobial properties are of particular interest for food preservation. ontosight.ai The compound could be investigated for its potential use in antimicrobial packaging materials, where it could be incorporated into polymers to inhibit the growth of spoilage microorganisms on the food surface.

The emulsifying properties of this compound suggest its potential use in the formulation of food emulsions, such as dressings and sauces. ontosight.ai As a surfactant, it could help to stabilize these mixtures of oil and water. The triisopropanolamine component is a pH regulator, which could be useful in controlling the acidity of food products. atamanchemicals.com However, any potential application in food science would require extensive investigation.

Table 2: Investigated Research Directions for this compound

| Field | Potential Application | Rationale |

| Nanoscience | Nanoparticle stabilizer and surface modifier | Surfactant properties and reactive functional groups. mdpi.com |

| Polymer Science | Additive for functional coatings and polymers | Corrosion inhibition, polymerization potential, and emulsification. atamanchemicals.com |

| Agricultural Science | Component in agrochemical delivery systems | Encapsulation properties and potential nutrient uptake enhancement. mdpi.comfrontiersin.org |

| Food Science | Antimicrobial packaging and emulsion stabilizer | Antimicrobial nature of undecenoic acid and surfactant properties. ontosight.aiontosight.ai |

Regulatory Science Frameworks and Methodological Advancements for Chemical Assessment

Development of Scientific Tools and Standards for Chemical Evaluation

No specific scientific tools or standards have been developed or referenced for the evaluation of Undecenoic acid, compound with 1-((2-(diethylamino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one. Regulatory bodies like the European Chemicals Agency (ECHA) and the US Environmental Protection Agency (EPA) have established general frameworks for chemical evaluation, such as the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in Europe. europa.eu These frameworks outline the requirements for substance registration and the development of risk assessments. However, no documents or studies were identified that apply these tools and standards specifically to the compound .

Methodologies for Exposure Assessment in Environmental Systems

There is no available information on methodologies for assessing the environmental exposure to Undecenoic acid, compound with 1-((2-(diethylamino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one. General methodologies for environmental exposure assessment exist and are utilized under various regulatory programs, such as the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca These methodologies often involve modeling and monitoring to estimate the concentration of a substance in different environmental compartments. Nevertheless, no specific exposure assessment reports or studies for this compound were found.

Integration of Omics Data into Regulatory Science Approaches for Chemical Characterization (excluding human health outcomes)

The application of omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) in the regulatory characterization of chemicals is an advancing field. These technologies offer the potential to understand a chemical's mode of action and potential environmental effects at a molecular level. However, there is no evidence in the available literature of any omics data being generated or integrated into the regulatory science approaches for the characterization of Undecenoic acid, compound with 1-((2-(diethylamino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one.

International Harmonization of Scientific Principles for Chemical Regulation

Efforts towards the international harmonization of chemical regulation are ongoing through organizations such as the Organisation for Economic Co-operation and Development (OECD). These efforts aim to create consistent and high-quality standards for chemical testing and assessment, reducing the need for duplicative testing and facilitating international trade. While this overarching framework for harmonization exists, there are no specific international agreements or harmonized principles that explicitly mention or have been applied to Undecenoic acid, compound with 1-((2-(diethylamino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one.

Future Research Trajectories and Interdisciplinary Opportunities for Einecs 299 421 2

Exploration of Undiscovered Mechanisms and Interactions

While the fundamental adsorption properties of bone charcoal are recognized, a deeper understanding of its operational mechanisms at a molecular level presents a key area for future research. The primary mechanisms for pollutant removal are understood to be a combination of ion exchange, surface complexation, and electrostatic interactions. researchgate.netnih.govmdpi.com Future studies should aim to elucidate the precise interplay of these mechanisms under varying environmental conditions.

The pyrolysis temperature during production is a critical factor that influences the final properties of bone charcoal, including its surface area, pore structure, and the crystallinity of hydroxyapatite (B223615). mdpi.comrsc.org Research has shown that lower pyrolysis temperatures can lead to the degradation of unstable organic components and improved porosity, while higher temperatures promote the crystallization of hydroxyapatite, which can reduce porosity. mdpi.com A significant knowledge gap remains in the uniform degradation of internal organic matter during pyrolysis. mdpi.com Advanced analytical techniques, such as synchrotron-based X-ray analysis, are needed to further scrutinize the interactions between bone charcoal and various substances at a granular level. nih.gov

Future investigations could also focus on the synergistic or antagonistic effects of co-existing contaminants on the adsorption process. Understanding how the presence of multiple pollutants affects the binding affinity and capacity for a target contaminant is crucial for real-world applications. Furthermore, exploring the catalytic potential of bone charcoal, potentially enhanced through targeted modifications, could unlock new applications in environmental remediation and green chemistry. researchgate.net

Sustainable Synthesis and Lifecycle Analysis Research

The production of bone charcoal from animal bones, a byproduct of the meat industry, is an inherent form of waste valorization and contributes to a circular economy. rsc.orgaquabliss.com However, the sustainability of the production process itself warrants further investigation. The traditional carbonization process is energy-intensive, which raises concerns about its carbon footprint. aquabliss.com

A key area for future research is the development of more energy-efficient and environmentally friendly synthesis methods. This could involve exploring alternative heating technologies, such as microwave-assisted pyrolysis, or optimizing process parameters to reduce energy consumption. researchgate.net "Green synthesis" approaches, which utilize more environmentally benign activating agents, are also a promising avenue. umyu.edu.ngspringermedizin.de For instance, the use of hydrogen peroxide as a pretreatment has been shown to produce a promising material for the immobilization of certain heavy metals. mdpi.com

Integration with Emerging Technologies (e.g., Artificial Intelligence in Chemical Discovery)

In the context of bone charcoal, AI could be employed to:

Optimize Production Parameters: Machine learning models can analyze vast datasets to identify the optimal pyrolysis conditions (temperature, residence time, heating rate) to produce bone charcoal with specific desired characteristics, such as maximized surface area or selective adsorption capacity for a particular contaminant. mdpi.com

Predictive Modeling of Adsorption Performance: AI can be used to develop predictive models for the adsorption performance of bone charcoal for various pollutants under different environmental conditions, reducing the need for extensive and time-consuming laboratory experiments. mdpi.com

Discover Novel Modifications: Generative AI models could be used to design novel modifications to the bone charcoal structure, such as doping with other elements or creating composites, to enhance its performance in specific applications. anl.gov These AI-driven approaches could explore a vast chemical space to identify promising new material configurations. anl.gov

High-Throughput Screening: AI can be integrated with high-throughput screening techniques to rapidly evaluate the properties of newly designed bone charcoal-based materials. innovationnewsnetwork.com

Addressing Knowledge Gaps in Environmental Dynamics and Biological Interactions

Despite its long history of use, there are still knowledge gaps concerning the long-term environmental fate and biological interactions of bone charcoal. Future research should focus on a more detailed understanding of its behavior in various environmental compartments.

Environmental Dynamics:

Leaching and Stability: Further studies are needed to assess the long-term stability of bone charcoal in different soil and aquatic environments and the potential for leaching of its constituent elements. While generally considered stable, its behavior under varying pH and redox conditions needs more thorough investigation. mdpi.com

Interaction with Soil Microbiota: When used as a soil amendment, the impact of bone charcoal on soil microbial communities is not fully understood. Research in this area could reveal potential benefits for soil health and nutrient cycling.

Remediation of Mixed-Contaminant Sites: While effective for certain heavy metals, its performance in complex, real-world contaminated sites with a mixture of organic and inorganic pollutants requires more in-depth study. researchgate.net

Biological Interactions:

Biocompatibility and Bioactivity: Bone charcoal's primary components, hydroxyapatite and carbon, are generally considered biocompatible. nih.gov This has led to explorations of its use in biomedical applications, including bone tissue engineering. nih.gov Future research should delve deeper into the cellular and tissue responses to bone charcoal-based materials to optimize their design for such applications.

In Vivo Studies: More extensive in vivo studies are necessary to fully evaluate the long-term biocompatibility and potential toxicity of bone charcoal when used in medical devices or as a component of drug delivery systems.

Addressing these knowledge gaps will be crucial for expanding the safe and effective application of bone charcoal in both environmental and biomedical fields.

Q & A

Q. How can researchers ensure their work on this compound meets FAIR (Findable, Accessible, Interoperable, Reusable) data standards?

- Methodological Answer : Deposit raw data in repositories (e.g., Zenodo, ChemRxiv) with metadata tags (e.g., CAS number, experimental conditions). Use open-source file formats (e.g., .csv for spectral data) and provide detailed README files. Cite datasets using persistent identifiers (DOIs) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。